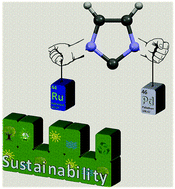Sustainability in Ru- and Pd-based catalytic systems using N-heterocyclic carbenes as ligands
Chemical Society Reviews Pub Date: 2021-01-21 DOI: 10.1039/C8CS00836A
Abstract
This review is a critical presentation of catalysts based on palladium and ruthenium bearing N-heterocyclic carbene ligands that have enabled a more sustainable approach to catalysis and to catalyst uses. Aspects of sustainability associated with these in terms of catalytic uses or synthetic access are reviewed.


Recommended Literature
- [1] Carbon phosphide monolayers with superior carrier mobility†
- [2] Fission of tertiary phosphites through reaction with hexacarbonylbis-π-cyclopentadienyldimolybdenum
- [3] Influence of lamellar structure on the stress–strain behavior of β nucleated polypropylene under tensile loading at elevated temperatures
- [4] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution
- [5] Enhanced photocatalytic performance of direct Z-scheme g-C3N4–TiO2 photocatalysts for the decomposition of formaldehyde in air
- [6] A thermochromic silver nanocluster exhibiting dual emission character†
- [7] Chirality extension of an oxazine building block en route to total syntheses of (+)-hyacinthacine A2 and sphingofungin B†
- [8] Lead ions removal from aqueous solution in a novel bioelectrochemical system with a stainless steel cathode†
- [9] Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†
- [10] Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†

Journal Name:Chemical Society Reviews
Research Products
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4









